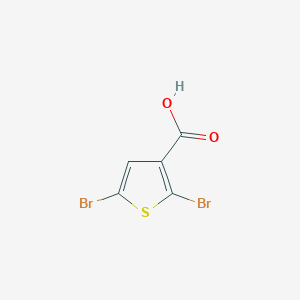

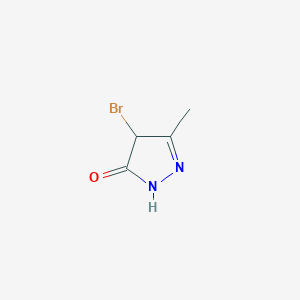

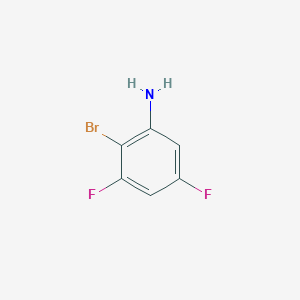

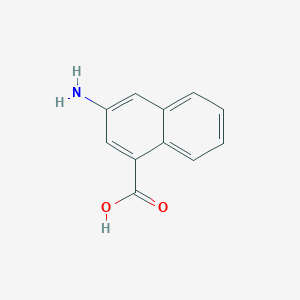

![molecular formula C9H6N2S B1267053 2-Methylbenzo[d]thiazole-6-carbonitrile CAS No. 42474-60-2](/img/structure/B1267053.png)

2-Methylbenzo[d]thiazole-6-carbonitrile

説明

Synthesis Analysis

The synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile derivatives typically involves reactions that can incorporate the thiazole core with various functional groups, enhancing its chemical utility. A notable method includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile towards thioglycolic acid, leading to thiazole derivatives. This reactivity pattern allows for the creation of a diverse set of compounds, showcasing the versatility of the thiazole backbone in synthetic organic chemistry (Mohareb, Abdallah, & Ahmed, 2017).

Molecular Structure Analysis

2-Methylbenzo[d]thiazole-6-carbonitrile and its derivatives display interesting molecular structures, which can be analyzed through techniques such as X-ray crystallography. The structure is characterized by a partially planar configuration, which is influenced by the presence of the thiazole ring. Such structural features are crucial for the compound's reactivity and interaction with other molecules (Würfel, Görls, Weiss, & Beckert, 2013).

Chemical Reactions and Properties

2-Methylbenzo[d]thiazole-6-carbonitrile participates in various chemical reactions, demonstrating its nucleophilicity and electrophilic substitution capabilities. Its reactivity with electrophiles and nucleophiles showcases the compound's versatility in forming a wide range of chemical structures. For instance, its interaction with superelectrophilic 4,6-dinitrobenzofuroxan underlines its potential in nucleophilic substitution reactions (Forlani et al., 2006).

Physical Properties Analysis

The physical properties of 2-Methylbenzo[d]thiazole-6-carbonitrile derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents on the thiazole ring. These properties are critical for determining the compound's applicability in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of 2-Methylbenzo[d]thiazole-6-carbonitrile, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal in its application in organic synthesis. Its ability to undergo transformations such as alkylation, oxidation, and cyclization opens up pathways for the synthesis of complex molecules and materials (Ohkata, Takee, & Akiba, 1985).

科学的研究の応用

Synthesis and Cytotoxicity in Cancer Research

2-Methylbenzo[d]thiazole-6-carbonitrile has been a subject of interest in cancer research. A study by Mohareb, Abdallah, and Ahmed (2017) involved synthesizing derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a compound closely related to 2-Methylbenzo[d]thiazole-6-carbonitrile. These derivatives demonstrated notable cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy (Mohareb, Abdallah, & Ahmed, 2017).

Molecular Structure Studies

In the field of molecular structure research, a study by Würfel, Görls, Weiss, and Beckert (2013) on a compound related to 2-Methylbenzo[d]thiazole-6-carbonitrile, specifically 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one, provided insights into the molecular structure and bonding characteristics of such compounds. This research contributes to a deeper understanding of the molecular properties of thiazole derivatives (Würfel et al., 2013).

Synthesis of Dihydrofuran Carbonitrile Derivatives

Research conducted by Swamy et al. (2020) on dihydrofuran carbonitrile derivatives, which are structurally similar to 2-Methylbenzo[d]thiazole-6-carbonitrile, explored the synthesis and crystallographic analysis of these compounds. This study contributes to the field of synthetic organic chemistry and provides a foundation for further pharmaceutical applications (Swamy et al., 2020).

Applications in Organic Light-Emitting Diodes (OLEDs)

Deng, Li, Wang, and Wu (2013) investigated the use of small-molecular compounds related to 2-Methylbenzo[d]thiazole-6-carbonitrile in the development of blue phosphorescent organic light-emitting diodes (PhOLEDs). This research highlights the potential of thiazole derivatives in improving the efficiency and performance of OLEDs (Deng, Li, Wang, & Wu, 2013).

Drug Design and Synthesis

Foucourt et al. (2014) demonstrated the synthesis of thiazolo[5,4-f]quinazolines, a class of compounds including 2-Methylbenzo[d]thiazole-6-carbonitrile, as inhibitors of DYRK1A, a protein kinase implicated in Alzheimer's disease. This study indicates the significance of thiazole derivatives in the design and development of new therapeutic agents (Foucourt et al., 2014).

将来の方向性

“2-Methylbenzo[d]thiazole-6-carbonitrile” was internally identified as an important building block and therefore, kg amounts of it needed to be urgently supplied . As the desired benzothiazole was only available in small quantities for a high price, a robust and scalable route needed to be rapidly developed .

特性

IUPAC Name |

2-methyl-1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQUFWQEXRABMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195262 | |

| Record name | 6-Benzothiazolecarbonitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzo[d]thiazole-6-carbonitrile | |

CAS RN |

42474-60-2 | |

| Record name | 6-Benzothiazolecarbonitrile, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042474602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzothiazolecarbonitrile, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。